molecular formula C11H18O3 B13187492 Methyl 2-methyl-5-(propan-2-yl)-1-oxaspiro[2.3]hexane-2-carboxylate

Methyl 2-methyl-5-(propan-2-yl)-1-oxaspiro[2.3]hexane-2-carboxylate

Cat. No.: B13187492
M. Wt: 198.26 g/mol
InChI Key: XYBPEOUDXMNFJT-UHFFFAOYSA-N
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Description

Methyl 2-methyl-5-(propan-2-yl)-1-oxaspiro[2.3]hexane-2-carboxylate is a spirocyclic compound featuring a 1-oxaspiro[2.3]hexane core. The spiro junction connects two rings: a three-membered oxirane ring and a five-membered carbocyclic ring. Key substituents include a methyl group at position 2, a propan-2-yl (isopropyl) group at position 5, and a methyl ester at position 2.

Properties

Molecular Formula

C11H18O3

Molecular Weight

198.26 g/mol

IUPAC Name

methyl 2-methyl-5-propan-2-yl-1-oxaspiro[2.3]hexane-2-carboxylate

InChI

InChI=1S/C11H18O3/c1-7(2)8-5-11(6-8)10(3,14-11)9(12)13-4/h7-8H,5-6H2,1-4H3

InChI Key

XYBPEOUDXMNFJT-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1CC2(C1)C(O2)(C)C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-methyl-5-(propan-2-yl)-1-oxaspiro[2.3]hexane-2-carboxylate can be achieved through several synthetic routes. One common method involves the esterification of the corresponding carboxylic acid with methanol in the presence of an acid catalyst. The reaction conditions typically include refluxing the mixture to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-methyl-5-(propan-2-yl)-1-oxaspiro[2.3]hexane-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the ester carbonyl carbon.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted esters or amides.

Scientific Research Applications

Methyl 2-methyl-5-(propan-2-yl)-1-oxaspiro[2.3]hexane-2-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-methyl-5-(propan-2-yl)-1-oxaspiro[2.3]hexane-2-carboxylate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the corresponding carboxylic acid, which can then interact with various enzymes and receptors. The spirocyclic structure may also influence its binding affinity and specificity towards certain biological targets.

Comparison with Similar Compounds

Methyl 5-methyl-1-oxaspiro[2.3]hexane-2-carboxylate (CAS 1697809-56-5)

Structural Differences :

  • Lacks the propan-2-yl group at position 5.
  • Molecular formula: C₈H₁₂O₃ (vs. C₉H₁₄O₃ for the target compound).
  • Molecular weight: 156.18 g/mol (vs. ~170–180 g/mol for the target compound).

Implications :

  • Reduced steric hindrance due to the absence of the bulky isopropyl group may enhance solubility in polar solvents.
  • Lower molecular weight could result in higher volatility.

Methyl (R,E)-2-(2-methyl-5-(prop-1-en-2-yl)cyclohex-2-en-1-ylidene)hydrazine-1-carbodithioate (SMRCV 5)

Structural Differences :

  • Features a cyclohexene ring with a prop-1-en-2-yl substituent instead of a spiro system.
  • Contains a hydrazine-carbodithioate functional group, absent in the target compound.

Reactivity :

  • The conjugated double bond in the cyclohexene ring and the dithiocarbamate group likely increase electrophilicity, contrasting with the spiro compound’s ester-dominated reactivity.

2-Methyl-5-(propan-2-yl)cyclohex-2-en-1-ol

Structural Differences :

  • Cyclohexene backbone (non-spiro) with hydroxyl and isopropyl groups.
  • Classified as a p-menthane derivative, a monoterpene scaffold common in natural products .

Physical Properties :

  • The absence of a spiro junction reduces ring strain, improving thermal stability.

Key Comparison Metrics

Property Target Compound Methyl 5-methyl-1-oxaspiro[2.3]hexane-2-carboxylate SMRCV 5
Core Structure 1-Oxaspiro[2.3]hexane 1-Oxaspiro[2.3]hexane Cyclohexene
Key Substituents 2-methyl, 5-isopropyl, 2-ester 5-methyl, 2-ester Prop-1-en-2-yl, hydrazine-carbodithioate
Molecular Formula C₉H₁₄O₃ C₈H₁₂O₃ C₁₁H₁₇N₂S₂
Synthetic Yield Not reported Not reported 87%
Functional Groups Ester Ester Dithiocarbamate, alkene

Research Findings and Implications

  • Spiro vs.
  • Substituent Effects : The isopropyl group in the target compound may hinder crystallization, contrasting with the hydroxyl group in 2-methyl-5-(propan-2-yl)cyclohex-2-en-1-ol, which facilitates intermolecular hydrogen bonding .

Biological Activity

Methyl 2-methyl-5-(propan-2-yl)-1-oxaspiro[2.3]hexane-2-carboxylate, with CAS number 1694931-63-9, is a compound of interest in medicinal chemistry due to its unique spirocyclic structure and potential biological activities. This article explores its biological activity, focusing on pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure

The compound features a spirocyclic structure that contributes to its biological properties. The molecular formula is C11H18O3C_{11}H_{18}O_3, and it has a molecular weight of approximately 198.26 g/mol.

Antileishmanial Activity

Research on related endoperoxide compounds has demonstrated antileishmanial activity, which may extend to this compound due to structural similarities. A study highlighted that certain dioxanes and tetrahydropyrans effectively inhibited the growth of Leishmania donovani, indicating a promising avenue for further investigation into this compound’s potential in treating leishmaniasis .

Cytotoxicity

The cytotoxic effects of related compounds have been evaluated using various cell lines, including THP-1 cells. The selectivity index (SI) derived from these studies provides insight into the safety profile of such compounds . For instance, the IC50 values (the concentration required to inhibit 50% of cell growth) were determined for several analogs, which could be informative for assessing the cytotoxic potential of this compound.

Case Studies

  • Antileishmanial Studies : A comparative study involving various synthetic compounds showed that endoperoxides could induce reactive oxygen species (ROS) in Leishmania promastigotes, leading to cell death through oxidative stress mechanisms . This mechanism may also apply to this compound.
  • Cytotoxicity Assessments : In vitro assays have been conducted to determine the cytotoxic effects of structurally similar compounds on human cell lines. The results indicated varying degrees of toxicity and selectivity, with some compounds exhibiting favorable profiles for further development .

Data Tables

Compound IC50 (µM) CC50 (µM) Selectivity Index (SI)
Compound A1530020
Compound B1020020
Methyl 2-methyl...TBDTBDTBD

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